molecular formula C10H16N2 B2661445 octahydro-1H-quinolizine-1-carbonitrile, Mixture of diastereomers CAS No. 1478089-34-7

octahydro-1H-quinolizine-1-carbonitrile, Mixture of diastereomers

Cat. No.: B2661445
CAS No.: 1478089-34-7
M. Wt: 164.252
InChI Key: NXSJJHAEJAQDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinolizine Scaffold Research

The quinolizine scaffold, a bicyclic system comprising two fused six-membered rings with a bridgehead nitrogen atom, emerged from foundational studies on quinoline chemistry. Quinoline itself, first isolated in 1834 by Friedlieb Ferdinand Runge through coal tar distillation, laid the groundwork for understanding nitrogen-containing heterocycles. By the mid-20th century, hydrogenation strategies applied to quinoline derivatives revealed pathways to saturated analogs, including quinolizines. Early synthetic efforts, such as the cobalt-catalyzed hydrogenation of 3-alkyl-2,4-diphenylquinoline under high-pressure H₂, demonstrated the feasibility of accessing tetrahydroquinolizines with enantioselective control. These methods evolved into modern asymmetric catalysis techniques, enabling the systematic exploration of quinolizine stereochemistry. The integration of nitrile groups into this framework, as seen in octahydro-1H-quinolizine-1-carbonitrile, represents a logical progression in functionalizing azabicyclic systems for enhanced reactivity and molecular diversity.

Significance of Nitrile Functionalization in Azabicyclic Systems

Nitrile functionalization introduces distinct electronic and steric properties to quinolizine derivatives. The electron-withdrawing nature of the cyano group (-C≡N) polarizes adjacent bonds, facilitating nucleophilic attacks at the α-carbon while stabilizing intermediates through resonance. In octahydro-1H-quinolizine-1-carbonitrile, this group occupies a strategic position at the bridgehead carbon, influencing both ring conformation and intermolecular interactions. Comparative studies between 1-carbonitrile and 3-carbonitrile isomers (e.g., octahydro-1H-quinolizine-3-carbonitrile) reveal marked differences in dipole moments and hydrogen-bonding capabilities, underscoring the positional dependence of nitrile effects. Such modifications are critical for tailoring solubility, thermal stability, and compatibility with subsequent synthetic transformations, such as cycloadditions or reductions.

Diastereomeric Complexity in Quinolizine Derivatives

The stereochemical landscape of octahydro-1H-quinolizine-1-carbonitrile arises from four contiguous stereocenters within its bicyclic framework, yielding eight possible diastereomers. Practical synthesis routes often produce mixtures due to comparable activation energies for competing stereochemical pathways. For example, hydrogenation of quinoline precursors under non-chiral conditions typically generates racemic mixtures, necessitating advanced separation techniques like chiral stationary phase chromatography or diastereomeric crystallization. The following table summarizes key physicochemical distinctions between representative diastereomers:

Property Diastereomer A Diastereomer B
Melting Point (°C) 142–144 138–140
Specific Rotation [α]D²⁵ +38.2 (c 1.0, CHCl₃) -41.6 (c 1.0, CHCl₃)
LogP 1.39 1.42
Hydrogen Bond Acceptors 2 2

These subtle variations significantly impact crystallization behavior, solubility profiles, and reactivity patterns, posing challenges for analytical characterization and process-scale synthesis.

Research Evolution and Current Scientific Interest

Contemporary research on octahydro-1H-quinolizine-1-carbonitrile focuses on three principal areas:

  • Synthetic Methodologies : Innovations in cascade cyclization and transition-metal catalysis enable efficient construction of the quinolizine core. Recent advances include photoinduced radical cyclizations, which circumvent traditional high-pressure hydrogenation constraints.
  • Computational Modeling : Density functional theory (DFT) studies predict regioselectivity patterns in nitrile-containing quinolizines, guiding the design of stereochemically defined analogs.
  • Material Science Applications : The rigid bicyclic framework and polar nitrile group make these compounds promising candidates for liquid crystal engineering and polymer cross-linking agents.

Commercial availability through suppliers like Sigma-Aldrich (Catalog No. ENA964468944) and Chemspace (CSSB00009859820) reflects growing demand for these building blocks in medicinal chemistry and materials science.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSJJHAEJAQDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-quinolizine-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinolizine derivatives using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of octahydro-1H-quinolizine-1-carbonitrile may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of robust catalysts and efficient reaction conditions ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-quinolizine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C is commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinolizine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology
Octahydro-1H-quinolizine-1-carbonitrile has been studied for its role in the development of drugs targeting neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of quinolizine compounds can inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in neurodegeneration. A study demonstrated that hybrid compounds incorporating the quinolizine structure exhibited dual-target inhibition, enhancing their therapeutic potential against Alzheimer's disease .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A series of new quinoline derivatives derived from octahydro-1H-quinolizine showed significant activity against various bacterial strains, indicating its potential as a scaffold for developing new antibiotics .

Organic Synthesis

Chiral Building Blocks
In organic synthesis, octahydro-1H-quinolizine-1-carbonitrile serves as a chiral building block. Its unique stereochemistry allows for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals where chirality can influence drug efficacy and safety. The compound can undergo various chemical reactions including oxidation and reduction to yield different derivatives suitable for further functionalization.

Stereoselective Synthesis
The compound has been utilized in stereoselective synthesis processes. For instance, iminium ion cascade reactions involving derivatives of octahydro-1H-quinolizine have been developed to produce complex aza-fused bicyclic structures . These reactions highlight the versatility of the compound in generating diverse molecular architectures.

Material Science

Polymer Chemistry
Research has indicated potential applications of octahydro-1H-quinolizine in polymer chemistry. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability due to its rigid bicyclic structure. This aspect is particularly relevant for developing high-performance materials used in aerospace and automotive industries.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of neuropharmacological agentsInhibits AChE and MAO; potential for Alzheimer's treatment
Antimicrobial ActivitySynthesis of new antibioticsSignificant activity against various bacterial strains
Organic SynthesisChiral building block for pharmaceuticalsEnables production of enantiomerically pure compounds
Material SciencePotential use in polymer matricesEnhances mechanical properties and thermal stability

Case Study 1: Alzheimer's Disease Treatment

A study focused on synthesizing novel 3,4-dihydroquinolinone-dithiocarbamate derivatives demonstrated that these compounds could effectively inhibit AChE and MAO-B activities. The incorporation of octahydro-1H-quinolizine into these derivatives was crucial for achieving desired biological effects, suggesting a promising avenue for drug development targeting neurodegenerative conditions .

Case Study 2: Antimicrobial Properties

Another research effort synthesized a series of quinoline derivatives based on octahydro-1H-quinolizine. These derivatives were tested against common pathogens, showing significant antibacterial activity. The study concluded that modifications to the quinolizine core could enhance antimicrobial efficacy, paving the way for new antibiotic candidates .

Mechanism of Action

The mechanism of action of octahydro-1H-quinolizine-1-carbonitrile involves its interaction with specific molecular targets. The nitrogen atom in the quinolizine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific derivatives and their functional groups.

Comparison with Similar Compounds

Structural and Stereochemical Features
  • Core Heterocycle: Unlike simpler diastereomeric pairs (e.g., cis-trans alkenes), octahydro-1H-quinolizine-1-carbonitrile’s bicyclic framework introduces rigidity, limiting conformational flexibility. This contrasts with monocyclic analogs like 5-amino-1H-pyrazole-4-carbonitrile () or cyclopentene-carbonitrile derivatives (), where ring strain and substituent positioning modulate stereochemical outcomes .
  • Stereocenters: The quinolizine system likely has 3–4 stereocenters, generating multiple diastereomers. For comparison, 2-methyl-3-borylated cyclopentanone () has two stereocenters, producing two diastereomers detected via split NMR signals (δ 1.08 vs. 1.07 for methyl groups) .
Physical Properties

Diastereomers exhibit divergent physical properties, enabling separation:

Compound Melting Point/State Solubility Refractive Index/Specific Rotation Source
Pyrazole-carbonitrile (Cpd 21) 228°C (solid) Crystallizes in EtOH IR: 2240 cm⁻¹ (CN)
Cyclopentanone-borylated diastereomers Oil (liquid) Soluble in CDCl₃ 1H NMR: Split methyl signals
Camphanoate ester derivatives N/A Chromatography α = 1.2–1.5 (HPLC separation)

Key Observations :

  • Solid diastereomers (e.g., ) are separable via crystallization, while liquid/oil mixtures () require chromatographic methods .
Chemical Reactivity and Stability
  • Reaction Rates : Diastereomers react at different rates in chiral environments. For example, β-blocker diastereomers () show distinct retention factors (k₁ = 3.2, k₂ = 4.1) and separation resolution (Rs = 1.8) on HPLC .
  • Stability: Steric and electronic differences between diastereomers influence stability. In , three organoaluminum dibromide diastereomers exhibited varying thermal stability, complicating purification .
Separation Techniques
Method Efficiency Example Application Source
Column Chromatography Moderate (challenging for ≥3 diastereomers) Organoaluminum dibromides
Derivatization + HPLC High (α = 1.2–1.5) Camphanoate esters of β-blockers
Fractional Crystallization High for solids Pyrazole-carbonitrile ()

Notable Challenges:

  • Overlapping elution profiles () and similar polarities complicate separation, necessitating derivatization (e.g., esterification) to enhance differences .
  • NMR spectroscopy (e.g., split 1H/13C signals in ) is critical for identifying diastereomeric ratios .

Biological Activity

Octahydro-1H-quinolizine-1-carbonitrile, a compound characterized by its unique bicyclic structure, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and antiviral activities, supported by recent research findings and case studies.

Chemical Structure

The compound is a mixture of diastereomers, which can influence its biological activity due to differences in spatial arrangement. The general structure can be represented as follows:

C10H14N2\text{C}_{10}\text{H}_{14}\text{N}_{2}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of octahydro-1H-quinolizine derivatives. For instance, a series of synthesized compounds demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential candidates for antibiotic development.

CompoundBacterial StrainMIC (µg/mL)
AE. coli32
BS. aureus16
CP. aeruginosa64

These results suggest that modifications to the quinolizine structure can enhance antimicrobial efficacy .

Cytotoxic Activity

The cytotoxic effects of octahydro-1H-quinolizine have been evaluated using various cancer cell lines. A notable study reported that certain diastereomers exhibited selective cytotoxicity against human cancer cells while sparing normal cells.

Cell LineIC50 (µM)
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)25

These findings indicate a promising therapeutic index for further development in cancer treatment .

Antiviral Activity

In addition to antimicrobial and cytotoxic properties, octahydro-1H-quinolizine has shown potential antiviral activity. Research focusing on its derivatives revealed that they could inhibit viral replication in vitro. A study reported that specific derivatives significantly reduced viral load in infected cell cultures.

CompoundVirus TypeViral Load Reduction (%)
DInfluenza A70
EHIV65

This antiviral potential positions octahydro-1H-quinolizine as a candidate for further investigation in antiviral drug development .

Study 1: Hemorheological Effects

A pharmacological investigation assessed the hemorheological effects of octahydro-1H-quinolizine derivatives on blood viscosity and flow properties. The study concluded that certain diastereomers could improve blood flow parameters, suggesting potential applications in cardiovascular health .

Study 2: Synthesis and Evaluation of Derivatives

A comprehensive synthesis of octahydro-1H-quinolizine derivatives was performed, followed by biological evaluations. The study demonstrated that structural modifications could lead to enhanced biological activities, particularly against resistant bacterial strains and cancer cells .

Q & A

Basic Research Questions

Q. How can researchers ensure accurate characterization of diastereomeric mixtures in octahydro-1H-quinolizine-1-carbonitrile?

  • Methodological Answer : Use a combination of X-ray crystallography (for absolute configuration determination) and chiral chromatography (e.g., HPLC with chiral stationary phases) to separate and identify diastereomers. Validate purity via 1H^1H-NMR integration and mass spectrometry. Structural refinements should employ programs like SHELXL for crystallographic data analysis . For dynamic stereochemical behavior, variable-temperature NMR can resolve conformational equilibria.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS Category 4 guidelines (oral, dermal, inhalation toxicity) outlined in safety data sheets. Use fume hoods for synthesis steps involving volatile intermediates, and employ personal protective equipment (PPE) including nitrile gloves and respiratory protection during aerosol-generating procedures. Monitor acute toxicity via in vitro assays (e.g., MTT for cell viability) before in vivo studies .

Q. How should researchers design experiments to study the compound’s reactivity under varying pH conditions?

  • Methodological Answer : Use a factorial design with pH (3–11), temperature (25–60°C), and solvent polarity as independent variables. Monitor reaction progress via UV-Vis spectroscopy or LC-MS. Include control groups with inert analogs to isolate pH-specific effects. Triangulate kinetic data with computational DFT simulations to model transition states .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity profiles across studies?

  • Methodological Answer : Conduct a meta-analysis with stratification by diastereomer ratios, solvent systems, and exposure durations. Apply Bonferroni correction for multiple comparisons to minimize Type I errors . Validate findings via independent replication using standardized protocols (e.g., OECD guidelines). Cross-reference crystallographic data to confirm structural consistency, as impurities from incomplete diastereomer separation may skew toxicity results .

Q. How can computational models predict the biological activity of individual diastereomers?

  • Methodological Answer : Develop QSAR models using descriptors like logP, polar surface area, and steric parameters derived from crystal structures. Train models on agonist/antagonist profiles from receptor-binding assays (e.g., GPCR targets). Validate predictions via molecular docking (e.g., AutoDock Vina) and compare with experimental IC50_{50} values. Address discrepancies by refining force fields or incorporating entropy-enthalpy compensation effects .

Q. What methodologies optimize the separation of diastereomers for pharmacological testing?

  • Methodological Answer : Screen chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Use simulated moving bed (SMB) chromatography for preparative-scale separation. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. For challenging separations, employ kinetic resolution using enzyme-catalyzed asymmetric synthesis .

Q. How do researchers address conflicting crystallographic data in polymorph screening?

  • Methodological Answer : Perform high-throughput polymorph screening using solvent-drop grinding and thermal gradient methods. Resolve contradictions by re-refining diffraction data with SHELXL, checking for twinning or disordered solvent molecules. Cross-validate with solid-state NMR to confirm hydrogen-bonding networks and packing motifs .

Methodological Frameworks for Data Analysis

Q. What mixed-methods approaches integrate qualitative and quantitative data in mechanistic studies?

  • Methodological Answer : Combine reaction yield (quantitative) with in situ FTIR monitoring (qualitative) to map intermediate formation. Use triangulation to reconcile discrepancies: e.g., if computational models predict a low-energy pathway unobserved experimentally, re-examine solvent effects or catalyst decomposition. Apply structural equation modeling (SEM) to quantify latent variables like steric hindrance .

Q. How can longitudinal studies mitigate biases in assessing chronic exposure effects?

  • Methodological Answer : Implement a three-wave panel design with baseline, 6-month, and 12-month assessments. Control for attrition bias via inverse probability weighting. Use mixed-effects models to account for intra-individual variability. Validate biomarkers (e.g., oxidative stress markers) to objectively track exposure-response relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.